Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive, multi-platform spectroscopic analysis of N,N-Dimethyl-1H-imidazole-1-sulfonamide (DMSI), a key heterocyclic building block in modern medicinal and agricultural chemistry.[1] With CAS Number 78162-58-0, the structural confirmation and purity assessment of this intermediate are critical for downstream applications.[2] This document consolidates experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Each section includes a detailed interpretation of the spectral data, rooted in the causal relationships between molecular structure and spectroscopic response. Furthermore, field-proven, step-by-step protocols for data acquisition are provided to ensure reproducibility and scientific integrity. This guide is intended for researchers, quality control analysts, and process chemists who require a definitive reference for the analytical characterization of this important molecule.
Molecular Structure and Physicochemical Properties
N,N-Dimethyl-1H-imidazole-1-sulfonamide is a sulfonamide derivative of imidazole. The molecule consists of a five-membered aromatic imidazole ring, where one of the ring nitrogens is bonded to a dimethylsulfamoyl group [-SO₂N(CH₃)₂]. This structure imparts a unique combination of polarity, reactivity, and solubility, making it a versatile intermediate.[1]
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Caption: Molecular structure of N,N-Dimethyl-1H-imidazole-1-sulfonamide with atom numbering for NMR assignments.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 78162-58-0 | [2] |
| Molecular Formula | C₅H₉N₃O₂S | [2] |
| Molecular Weight | 175.21 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 48-51 °C | [3] |
| Boiling Point | 83-87 °C @ 0.6 Torr | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a distinct fingerprint for the molecule, defined by the chemical shifts of the imidazole ring protons and the N,N-dimethyl protons.
Table 2: Experimental ¹H NMR Data
| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-2 | 7.87 | Singlet (s) | 1H | N/A |
| H-4 | 7.23 | Doublet (d) | 1H | 1.4 |
| H-5 | 7.11 | Doublet (d) | 1H | 1.4 |
| -N(CH₃)₂ | 2.82 | Singlet (s) | 6H | N/A |
| Solvent: CDCl₃, Reference: TMS @ 0.00 ppm. Data sourced from ChemicalBook.[3] |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The choice of deuterated chloroform (CDCl₃) as the solvent is appropriate for this non-polar to moderately polar compound, ensuring good solubility without interfering signals in the regions of interest.[4]
-
Imidazole Protons (H-2, H-4, H-5): The protons on the imidazole ring appear in the aromatic region (7.0-8.0 ppm). The H-2 proton at 7.87 ppm is the most deshielded. This is due to its position between two electron-withdrawing nitrogen atoms. The H-4 and H-5 protons appear further upfield. Their mutual coupling with a small coupling constant (J = 1.4 Hz) is characteristic of a long-range coupling across the imidazole ring.
-
N,N-dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups appear as a sharp singlet at 2.82 ppm. The singlet multiplicity indicates free rotation around the N-C and S-N bonds on the NMR timescale, making all six protons chemically equivalent. The integration value of 6H is a key identifier for this group.
¹³C NMR Spectral Analysis
While experimental ¹³C NMR data is not widely published, a reliable prediction can be made based on the known effects of the sulfonamide group and data from structurally analogous compounds.[5][6]
Table 3: Predicted ¹³C NMR Data
| Assigned Carbon | Predicted Chemical Shift (δ) ppm | Rationale |
| C-2 | ~138 | Positioned between two nitrogen atoms, highly deshielded. |
| C-4 | ~129 | Standard aromatic carbon chemical shift.[7] |
| C-5 | ~118 | Standard aromatic carbon chemical shift.[7] |
| -N(CH₃)₂ | ~38 | Typical range for methyl groups attached to nitrogen. |
Trustworthiness: Rationale for Predictions
These predictions are grounded in fundamental principles and data from similar structures. The chemical shifts for C-4 and C-5 are based on general values for imidazole rings.[7] The predicted shift for C-2 reflects the significant electron-withdrawing effect of the adjacent nitrogen atoms. The dimethylamino carbon shift is a well-established value. This predictive approach provides a robust baseline for researchers to compare their experimental data against, creating a self-validating system.
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for preparing and running a solution-state NMR sample.[4][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by their characteristic vibrational frequencies.
Table 4: Predicted and Observed IR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Imidazole C-H | Aromatic Stretch | 3100 - 3150 | Medium |
| Dimethyl C-H | Aliphatic Stretch | 2900 - 3000 | Medium |
| Imidazole Ring | C=N / C=C Stretch | 1450 - 1600 | Medium-Strong |
| Sulfonamide (SO₂) ** | Asymmetric Stretch | 1310 - 1350 | Strong |
| Sulfonamide (SO₂) ** | Symmetric Stretch | 1140 - 1180 | Strong |
| S-N | Stretch | 895 - 915 | Medium |
| Data derived from general spectroscopic tables and studies on related sulfonamides.[1][9][10] |
Expertise & Experience: Interpreting the FTIR Spectrum
The most diagnostic signals in the IR spectrum of N,N-Dimethyl-1H-imidazole-1-sulfonamide are the two strong absorption bands corresponding to the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically found around 1320 cm⁻¹ and 1155 cm⁻¹, respectively.[1] The presence of these two intense peaks is a definitive indicator of the sulfonamide functionality. The remaining peaks, such as C-H and imidazole ring stretches, are consistent with the overall structure but are less unique.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation requirements.[11]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.[12]
-
Sample Analysis:
-
Place a small amount of the solid N,N-Dimethyl-1H-imidazole-1-sulfonamide powder onto the center of the crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal surface.[11]
-
Acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened tissue.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this moderately polar molecule.[13]
Table 5: High-Resolution Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (Da) | Observed m/z |
| [M] (C₅H₉N₃O₂S) | 175.04155 | N/A |
| [M+H]⁺ | 176.04882 | Primary Target Ion |
| [M+Na]⁺ | 198.03077 | Secondary Adduct |
Trustworthiness: Fragmentation Pathway Analysis
In tandem MS (MS/MS) experiments, the protonated molecule ([M+H]⁺) at m/z 176.05 would be selected and fragmented. The fragmentation of arylsulfonamides can be complex, but common pathways provide structural confirmation.[14][15]
-
Loss of SO₂: A characteristic fragmentation for many arylsulfonamides is the neutral loss of SO₂ (64 Da), which would result in a fragment ion at m/z 112.05.[14][16]
-
Cleavage of the S-N(imidazole) bond: This cleavage would generate the dimethylsulfamoyl cation, [SO₂N(CH₃)₂]⁺, at m/z 108.02, and the imidazole radical.
-
Cleavage of the S-N(dimethyl) bond: This would lead to the formation of the imidazolylsulfonyl cation at m/z 131.00.
Experimental Protocol: ESI-HRMS
This general protocol is for acquiring HRMS data via direct infusion.[13][17]
Integrated Spectroscopic Workflow
A single spectroscopic technique is rarely sufficient for complete characterization. The synergistic use of NMR, IR, and MS forms a self-validating system that ensures the highest confidence in the material's identity and purity.
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Caption: Integrated workflow for the definitive characterization of N,N-Dimethyl-1H-imidazole-1-sulfonamide.
Conclusion
The comprehensive spectroscopic data presented in this guide provides an authoritative framework for the characterization of N,N-Dimethyl-1H-imidazole-1-sulfonamide. The ¹H NMR spectrum offers a clear fingerprint with characteristic signals for the imidazole and dimethylamino protons. FTIR analysis definitively confirms the presence of the critical sulfonamide functional group through its strong, dual S=O stretching bands. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. By employing these techniques in concert, as outlined in the integrated workflow, researchers and drug development professionals can ensure the identity, structure, and purity of this versatile chemical intermediate, upholding the highest standards of scientific integrity.
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MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
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